molecular formula C20H18N2O4 B2819572 (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one CAS No. 313264-37-8

(Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one

Cat. No.: B2819572
CAS No.: 313264-37-8
M. Wt: 350.374
InChI Key: DVHFBFVGVNJCTP-VBKFSLOCSA-N
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Description

(Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives This compound is characterized by the presence of a benzylidene group attached to an oxazolone ring, with a tert-butyl group and a nitrophenyl group as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one typically involves the condensation of 4-(tert-butyl)benzaldehyde with 2-(2-nitrophenyl)oxazolone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino-substituted oxazolone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products Formed

    Oxidation: Oxidized oxazolone derivatives with altered oxidation states.

    Reduction: Amino-substituted oxazolone derivatives.

    Substitution: Various substituted oxazolone derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrophenyl group and the oxazolone ring can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved would vary based on the biological context and the specific target being studied.

Comparison with Similar Compounds

Similar Compounds

    (Z)-4-(4-methylbenzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one: Similar structure but with a methyl group instead of a tert-butyl group.

    (Z)-4-(4-chlorobenzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one: Similar structure but with a chlorine atom instead of a tert-butyl group.

    (Z)-4-(4-methoxybenzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one: Similar structure but with a methoxy group instead of a tert-butyl group.

Uniqueness

(Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and physical properties. The bulky tert-butyl group can provide steric hindrance, affecting the compound’s interactions with other molecules and its overall stability.

Properties

IUPAC Name

(4Z)-4-[(4-tert-butylphenyl)methylidene]-2-(2-nitrophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-20(2,3)14-10-8-13(9-11-14)12-16-19(23)26-18(21-16)15-6-4-5-7-17(15)22(24)25/h4-12H,1-3H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHFBFVGVNJCTP-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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